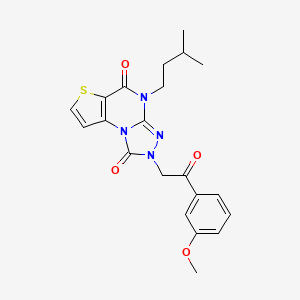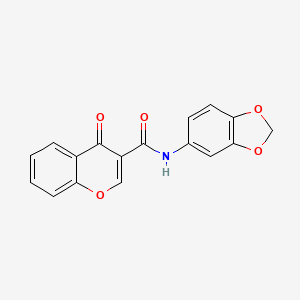![molecular formula C23H17ClN2O3 B2495290 (Z)-2-(3-chlorobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929824-00-0](/img/structure/B2495290.png)
(Z)-2-(3-chlorobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related complex organic structures often involves multiple steps, including condensation reactions, cyclization, and sometimes, specific reactions under controlled conditions to introduce or modify functional groups. For example, compounds with similar structures have been synthesized through reactions involving oxazolone intermediates and various amines under microwave irradiation, showcasing the innovative approaches used in modern organic synthesis (Xiaojing Zhang et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds similar to (Z)-2-(3-Chlorobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one has been elucidated using X-ray crystallography. These studies reveal the planar configurations of core ring systems and the spatial arrangement of substituents, which are crucial for understanding the compound's reactivity and interaction with biological targets (Kamini Kapoor et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of (Z)-2-(3-Chlorobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one and similar compounds often involves nucleophilic substitution reactions, Friedel-Crafts acylation, and oxidative coupling, which can be utilized to synthesize a wide array of derivative compounds with varied biological activities (M. El-Abadelah et al., 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Benzoxazine derivatives, including those structurally related to the compound , have been synthesized through various chemical reactions, such as the Friedel-Crafts conditions and DIMROTH rearrangement. These compounds exhibit interesting structural features confirmed by X-ray structure analysis, demonstrating the versatility of benzoxazine chemistry in generating novel heterocyclic compounds (Buttke, Ramm, & Niclas, 1993).
Material Science Applications
- Benzoxazine monomers incorporating azobenzene and pyridine units have been prepared for the development of high-performance polybenzoxazines. These materials exhibit unique properties such as photoisomerization, catalytic acceleration of ring-opening polymerization, and enhanced thermal properties facilitated by metal–ligand coordination, indicating potential applications in smart materials and coatings (Mohamed et al., 2014).
Antimicrobial Applications
- Novel compounds with a benzoxazine core have been synthesized and evaluated for antimicrobial activity against various bacterial and fungal strains. Certain derivatives exhibited significant antimicrobial activity, suggesting the potential of benzoxazine derivatives as antimicrobial agents (Desai, Bhatt, Joshi, & Vaja, 2017).
Bioactive Compound Scaffold
- The benzoxazine ring system, particularly its pyridine derivatives, has attracted interest as a template for the discovery of novel pharmaceutical compounds. The synthesis approaches and functionalization strategies for benzoxazine derivatives underscore their utility as scaffolds for developing new bioactive molecules (Gim et al., 2007).
Eigenschaften
IUPAC Name |
(2Z)-2-[(3-chlorophenyl)methylidene]-8-(pyridin-4-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O3/c24-17-3-1-2-16(10-17)11-21-22(27)18-4-5-20-19(23(18)29-21)13-26(14-28-20)12-15-6-8-25-9-7-15/h1-11H,12-14H2/b21-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLLJBLSWIYSGQ-NHDPSOOVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)Cl)C3=O)OCN1CC5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)Cl)/C3=O)OCN1CC5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(3-chlorobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Fluorophenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2495208.png)

![9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B2495210.png)
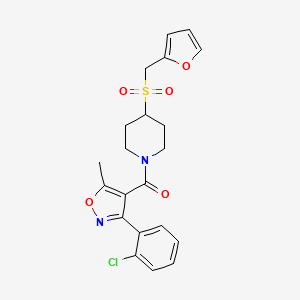
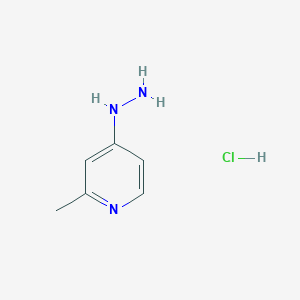
![6-cyano-N-[3-(pyridin-4-yl)-1,2,4-thiadiazol-5-yl]pyridine-3-sulfonamide](/img/structure/B2495216.png)
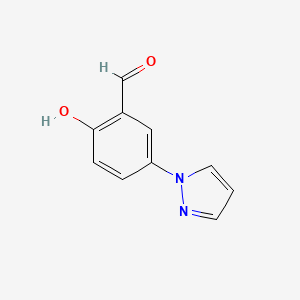
![N-[(1-Phenylpyrrolidin-2-yl)methyl]prop-2-enamide](/img/structure/B2495220.png)
![7-ethyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2495222.png)
![3-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid](/img/structure/B2495223.png)
![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2495224.png)
![1-{4-[(4-Carboxypiperidino)sulfonyl]-2-nitrophenyl}-4-piperidinecarboxylic acid](/img/structure/B2495226.png)
